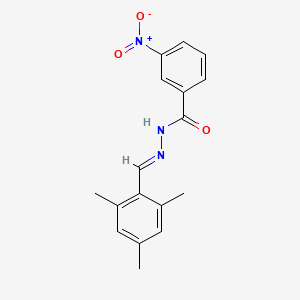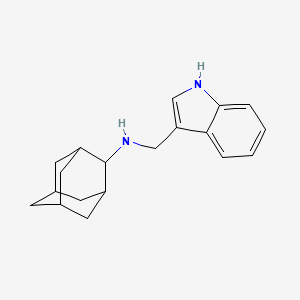![molecular formula C18H14N6OS B5524710 2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)
2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of molecules that have been studied for various pharmacological activities, including antihistaminic, antibacterial, antifungal, and anticancer effects. These compounds often contain a triazole ring, which is known for its wide range of pharmaceutical activity.
Synthesis Analysis
- The synthesis of related triazole compounds involves condensation reactions and is characterized using spectroscopic methods like Infrared spectroscopy (IR), proton nuclear magnetic resonance (1 H-NMR), and mass spectrometry (MS) (Gobinath et al., 2015).
- Another synthesis method includes the reaction of triazole-thiol with chloroacetamide in the presence of potassium carbonate, followed by structural elucidation using H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
- The structure of such compounds is generally confirmed through various spectroscopic techniques and elemental analyses. X-ray crystallography is also used in some cases for further confirmation of the molecular structure (Saeed et al., 2014).
Chemical Reactions and Properties
- These compounds participate in a range of chemical reactions, often involving cyclization and acylation. The reactions are typically conducted under controlled conditions to achieve the desired chemical structures (Paris et al., 1995).
- Various substituents on the triazole ring influence the chemical properties and biological activity of these molecules.
Physical Properties Analysis
- The physical properties, such as melting points and solubility, are usually determined using standard laboratory techniques. The melting points are often measured using open capillary tubes (MahyavanshiJyotindra et al., 2011).
Wissenschaftliche Forschungsanwendungen
1. Antibacterial, Spectral, and Thermal Aspects of Some Heterochelates
- New ligands synthesized from the triazole family, similar in structure to 2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide, have demonstrated in vitro antibacterial activity. These compounds, including 5-((4-(3-(pyridine-4-yl)-7H-[1,2,4]triazolo[3,4-b] [1, 3,4]thiadiazine-6-yl)phenylamino)methyl)quinolin-8-ol (L1) and its variant (L2), were characterized using NMR, IR spectroscopy, and other methods, confirming their potential in antibacterial applications (Oza, Jani, & Patel, 2011).
2. Synthesis of Novel Triazole Derivatives with Antimicrobial Activity
- A study on the synthesis of novel 3,4,5-trisubstituted 1,2,4-triazole derivatives, closely related to the queried compound, showed significant antimicrobial activities. These derivatives, derived from 8-hydroxyquinoline and ethyl 2-chloroacetate, were tested against various bacteria and fungi, demonstrating their efficacy in this field (Yurttaş et al., 2020).
Anti-Inflammatory and Analgesic Applications
1. Acyclic Nucleosides Analogues with Potential Analgesic and Anti-Inflammatory Properties
- Research into acyclic nucleosides analogues incorporating the triazolo ring, similar to the queried compound, has indicated potential analgesic and anti-inflammatory properties. These compounds were synthesized and tested for their efficacy in these applications, showing promising results (El-Gazzar, Hafez, & Nawwar, 2009).
Antitumor and Anticancer Applications
1. d-Fused Benzazepines with Selective in vitro Antitumor Activity
- A study focused on the synthesis of novel quinolino and pyrido benzazepines, structurally related to the queried compound, showed notable antitumor activity. These compounds, particularly some 2,4-diarylpyrido benzazepinones, exhibited cytotoxicity towards tumor cells, suggesting potential applications in cancer treatment (Link & Kunick, 1998).
Antihistaminic Applications
1. Synthesis of 1-Substituted-4-(Pyridin-4-yl) Triazolo Quinazolinones as Antihistaminic Agents
- Research into 1-substituted-4-(pyridin-4-yl) [1,2,4] triazolo quinazolinones, similar to the queried compound, has demonstrated their potential as H1-antihistaminic agents. Among these, specific compounds provided significant protection against histamine-induced bronchoconstriction in guinea pigs, indicating their relevance in antihistaminic applications (Gobinath et al., 2015).
Eigenschaften
IUPAC Name |
2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-quinolin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-16(21-15-7-9-20-14-6-2-1-5-13(14)15)11-26-18-22-17(23-24-18)12-4-3-8-19-10-12/h1-10H,11H2,(H,20,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWBHPVPVXPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=NNC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)


![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)
![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)
![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)
![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)